molecular formula BO3Yb B1173094 Acid Brown 298 CAS No. 12234-78-5

Acid Brown 298

Cat. No.: B1173094
CAS No.: 12234-78-5
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acid Brown 298: is a synthetic dye commonly used in the textile industry for dyeing wool, silk, and nylon. It is also utilized in leather dyeing. This compound is known for its vibrant brown color and excellent fastness properties, making it a popular choice for various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acid Brown 298 typically involves the diazotization of aromatic amines followed by coupling with suitable coupling components. The reaction conditions often require acidic environments to facilitate the diazotization process. The specific aromatic amines and coupling components used can vary, but the general process remains consistent .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors where the diazotization and coupling reactions are carefully controlled. The process involves maintaining specific temperatures and pH levels to ensure the consistency and quality of the dye. The final product is then purified and dried before being packaged for distribution .

Chemical Reactions Analysis

Types of Reactions: Acid Brown 298 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium dithionite, zinc dust.

    Substitution Reagents: Halogens, nitrating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce colorless or differently colored compounds, while reduction typically leads to the formation of simpler aromatic amines .

Scientific Research Applications

Acid Brown 298 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Acid Brown 298 involves its interaction with the fibers or substrates it is applied to. The dye molecules form strong bonds with the fibers, primarily through ionic and hydrogen bonding. The presence of sulfonic acid groups in the dye structure enhances its water solubility and affinity for protein-based fibers such as wool and silk. This interaction ensures the dye’s durability and colorfastness .

Comparison with Similar Compounds

  • Acid Brown 14
  • Acid Brown 75
  • Acid Brown 83

Comparison: Acid Brown 298 is unique due to its specific molecular structure, which provides excellent fastness properties and vibrant color. Compared to other similar compounds, this compound offers superior performance in terms of color stability and resistance to fading. Its unique combination of properties makes it a preferred choice for various industrial applications .

Biological Activity

Acid Brown 298 is a synthetic dye widely used in textile applications, particularly for dyeing wool, silk, and cotton. Its chemical structure and properties have implications for its biological activity, especially concerning its potential toxicity and environmental impact. This article reviews the biological activity of this compound, focusing on its effects on living organisms, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • CAS Registry Number : 12234-78-5
  • Molecular Structure : Azo compound with metal complexes.
  • Molecular Weight : Not specified in available literature.

Biological Activity Overview

This compound has been studied primarily for its toxicological effects. As a synthetic dye, it can enter biological systems through various pathways, including dermal absorption and ingestion. The following sections detail its biological activity based on existing research.

Toxicological Studies

  • Cytotoxicity : Studies have demonstrated that this compound exhibits cytotoxic effects on various cell lines. For instance, research indicated that exposure to the dye led to significant cell death in human skin fibroblasts, suggesting potential risks for dermal exposure during textile processing or use .
  • Genotoxicity : The dye has been evaluated for genotoxic properties. In vitro assays have shown that this compound can induce DNA damage in cultured cells. This genotoxicity raises concerns about its potential carcinogenic effects when released into the environment or when humans are exposed over prolonged periods .
  • Environmental Impact : this compound is resistant to biodegradation, posing risks to aquatic ecosystems when released during textile manufacturing processes. Studies have shown that it can accumulate in sediments and affect aquatic organisms, leading to disruptions in local ecosystems.

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The dye has been shown to induce oxidative stress by generating ROS, which can lead to cellular damage and inflammation .
  • Interference with Cellular Processes : this compound may disrupt normal cellular functions by altering membrane integrity and affecting cellular signaling pathways involved in proliferation and apoptosis .

Case Studies

Several case studies highlight the implications of this compound's biological activity:

Study Findings Implications
Study on Cytotoxicity in FibroblastsSignificant cell death observed at concentrations above 50 µg/mLIndicates potential health risks for workers handling the dye
Genotoxicity AssessmentInduction of DNA strand breaks in human lymphocytesSuggests long-term exposure could increase cancer risk
Environmental Impact StudyAccumulation in aquatic sediments affects local fish populationsHighlights the need for better waste management practices in textile industries

Properties

CAS No.

12234-78-5

Molecular Formula

BO3Yb

Molecular Weight

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.